molecular formula C18H27NO2 B1673133 Hexacaine CAS No. 16689-12-6

Hexacaine

Cat. No.: B1673133
CAS No.: 16689-12-6
M. Wt: 289.4 g/mol
InChI Key: XJLSIHLNCRSPKR-UHFFFAOYSA-N
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Description

Hexacaine is a topical anesthetic primarily used to prevent pain associated with minor surgical procedures, dental procedures, and other medical conditions. It is an amide-type local anesthetic that stabilizes the neuronal membrane and inhibits sodium ion movements, which are necessary for the conduction of impulses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacaine can be synthesized through the reaction of formaldehyde and ammonia. This reaction can be carried out in either an aqueous medium or in the vapor phase. The process involves the formation of hexamethylenetetramine, which is then further processed to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in reactors designed to handle the specific requirements of the synthesis process, including temperature control and the management of by-products .

Chemical Reactions Analysis

Types of Reactions: Hexacaine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Hexacaine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Lidocaine: Another amide-type local anesthetic with similar uses and mechanisms of action.

    Bupivacaine: Known for its longer duration of action compared to Hexacaine.

    Tetracaine: An ester-type local anesthetic with a different chemical structure but similar anesthetic properties.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows for rapid onset of action and effective local anesthesia. Its stability and efficacy make it a preferred choice for certain medical and veterinary applications .

Properties

IUPAC Name

3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-2-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-3-4-6-13-19/h7-10H,2-6,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSIHLNCRSPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168198
Record name Hexacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16689-12-6
Record name 3-(Hexahydro-1H-azepin-1-yl)-1-(4-propoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16689-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexacaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016689126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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